2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Description
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride (CAS: 1420888-63-6) is a heterocyclic organic compound featuring a pyrimidine core linked to a piperidine moiety via a sulfinyl (-SO-) bridge. Its molecular formula is C₁₀H₁₆ClN₃S, with a molecular weight of 245.77 g/mol . However, its exact pharmacological application remains less documented compared to well-studied analogs like lansoprazole or esomeprazole .
Properties
IUPAC Name |
2-(piperidin-2-ylmethylsulfinyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c14-15(10-12-6-3-7-13-10)8-9-4-1-2-5-11-9;/h3,6-7,9,11H,1-2,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNJFSZULXXBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)C2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420972-54-8 | |
| Record name | Pyrimidine, 2-[(2-piperidinylmethyl)sulfinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420972-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the radical cyclization of substituted aza-bromooct-2-enoates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler piperidine-pyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while reduction can produce a piperidine-pyrimidine compound without the sulfinyl group.
Scientific Research Applications
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
2-((Piperidin-2-ylmethyl)thio)pyrimidine Hydrochloride
- Structure : Replaces the sulfinyl (-SO-) group with a thioether (-S-) bridge.
- Molecular Weight: Slightly lower (245.77 vs. ~296.22 for sulfinyl analogs) due to absence of an oxygen atom. Pharmacological Impact: Thioethers are common prodrug motifs (e.g., in PPIs), but sulfinyl derivatives generally exhibit higher bioavailability .
3-Chloro-6-((piperidin-2-ylmethyl)sulfinyl)pyridazine Hydrochloride
- Structure : Pyrimidine replaced by pyridazine (a diazine with adjacent nitrogen atoms) and a chloro substituent.
- Key Differences :
Substituent Variations
4-Chloro-5-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine Hydrochloride
- Structure : Chloro and methyl substituents on pyrimidine; amine linkage instead of sulfinyl.
- Key Differences: Molecular Weight: 296.22 g/mol (higher due to chloro and methyl groups).
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride
Pharmacologically Relevant Analogs
Lansoprazole Impurity
- Structure : 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.
- Comparison :
Donepezil Hydrochloride Impurity
- Structure : 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one.
- Comparison: Scaffold: Indanone core instead of pyrimidine, with piperidine as a substituent. Therapeutic Role: Targets acetylcholinesterase, unlike sulfinylpyrimidines, which may lack CNS penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine HCl | Pyrimidine | Sulfinyl, piperidine | 245.77 | High polarity, chiral center |
| 2-((Piperidin-2-ylmethyl)thio)pyrimidine HCl | Pyrimidine | Thioether, piperidine | 245.77 | Oxidizable, non-chiral |
| 3-Chloro-6-((piperidin-2-ylmethyl)sulfinyl)pyridazine HCl | Pyridazine | Sulfinyl, chloro, piperidine | 296.22 | Lipophilic, electron-deficient |
| 4-Chloro-5-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine HCl | Pyrimidine | Chloro, methyl, amine | 296.22 | Nucleophilic amine linkage |
Table 2: Pharmacological Potential of Analogs
| Compound Name | Likely Target Class | Advantages Over Parent Compound | Limitations |
|---|---|---|---|
| 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine HCl | Kinases/PPIs | Chiral specificity, moderate polarity | Limited in vivo data |
| Lansoprazole Impurity | Proton pump | Optimized for acid suppression | Narrow therapeutic scope |
| 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine HCl | Kinases/CNS targets | Metabolic stability | Synthetic complexity |
Research Findings and Implications
- Sulfinyl vs. Thioether : Sulfinyl derivatives generally exhibit better metabolic stability and target engagement due to their chiral centers and polarity, as seen in PPIs like omeprazole .
- Heterocycle Impact : Pyridazine and oxadiazole analogs show promise in overcoming resistance mechanisms in kinase inhibitors, leveraging their electron-deficient or rigid scaffolds .
- Substituent Effects : Chloro and methyl groups enhance lipophilicity but may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a sulfinyl group and a piperidine moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of certain pathogens .
- Antimicrobial Activity : Studies have indicated that pyrimidine derivatives exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The MIC values for these compounds often range from 500 to 1000 µg/mL .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of pyrimidine, including those with piperidine substituents, displayed notable antibacterial activity. The compound was evaluated against standard strains, demonstrating effective inhibition comparable to established antibiotics .
- Anticancer Activity : In vitro studies have indicated that related pyrimidine compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like 5-Fluorouracil, suggesting a promising avenue for cancer treatment .
- Safety Profile : Toxicity studies conducted in murine models revealed no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride, and how can purity be optimized?
- Answer : Synthesis requires precise control of reaction conditions such as temperature (typically 60–80°C), pH (neutral to slightly basic), and reaction time (6–12 hours). Key steps include sulfoxidation of the piperidine-methyl precursor and subsequent coupling with pyrimidine. Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR spectroscopy .
Q. What safety protocols are essential for handling this compound?
- Answer : The compound is classified under GHS Category H315 (skin irritation) and H319 (eye irritation). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store in airtight containers at room temperature in a dry environment .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Answer : High-resolution mass spectrometry (HR-MS) provides exact mass verification (e.g., [M+H]+ peak). ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms the sulfinyl group (δ 2.8–3.2 ppm) and pyrimidine ring protons (δ 8.1–8.5 ppm). FT-IR identifies characteristic S=O stretching (~1050 cm⁻¹). Purity is validated via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., kinases) and measure residual activity via fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies of key residues in the target’s active site .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Answer : Variability may arise from differences in assay conditions (e.g., pH, ionic strength) or compound purity. Standardize protocols:
- Use a common cell line (e.g., HEK293) and passage number.
- Validate compound stability in assay buffers via LC-MS.
- Perform dose-response curves (IC50/EC50) with ≥3 technical replicates. Cross-validate with orthogonal assays (e.g., Western blot for target phosphorylation) .
Q. How can impurity profiles be systematically characterized, and what thresholds are acceptable for pharmacological studies?
- Answer : Identify impurities via LC-MS/MS and compare to pharmacopeial standards (e.g., USP guidelines). Major impurities (e.g., des-sulfinyl byproducts) should be <0.15% (ICH Q3A). Quantify using calibrated reference materials. For in vivo studies, ensure impurity levels are below toxicity thresholds established in OECD 423 acute oral toxicity tests .
Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?
- Answer : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation. Replace the sulfinyl group with a sulfone for oxidative stability, but validate activity retention via comparative IC50 assays. Use prodrug strategies (e.g., esterification) to improve bioavailability, followed by hydrolysis in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
